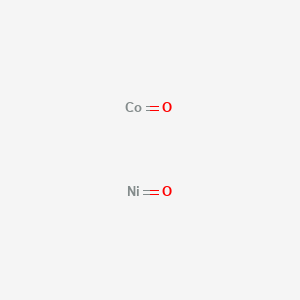
N,N'-Dimethyl N,N'-DI(4-pyridinyl)thiuram disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethyl N,N’-DI(4-pyridinyl)thiuram disulfide is a chemical compound with the empirical formula C14H14N4S4 and a molecular weight of 366.55 g/mol . It is also known by its synonyms, Bis[methyl-(4-pyridinyl)thiocarbamoyl] disulfide and Bis[methyl-(4-pyridinyl)thiocarbamyl] disulfide . This compound is a precursor for the synthesis of novel switchable RAFT (Reversible Addition-Fragmentation chain Transfer) agents used in controlled radical polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl N,N’-DI(4-pyridinyl)thiuram disulfide typically involves the reaction of N,N’-dimethylthiourea with 4-pyridinecarboxaldehyde in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for N,N’-Dimethyl N,N’-DI(4-pyridinyl)thiuram disulfide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is typically purified using industrial-scale recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl N,N’-DI(4-pyridinyl)thiuram disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or iodine.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which N,N’-Dimethyl N,N’-DI(4-pyridinyl)thiuram disulfide exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets . These intermediates can undergo further reactions, leading to the formation of stable products that exert the desired effects . The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
N,N’-Dimethyl N,N’-DI(4-pyridinyl)thiuram disulfide is unique compared to other similar compounds due to its specific structure and reactivity . Similar compounds include:
Tetraethylthiuram disulfide: Used as a vulcanization accelerator in the rubber industry.
Tetramethylthiuram disulfide: Also used in the rubber industry and as a fungicide.
Bis(thiobenzoyl) disulfide: Used in the synthesis of RAFT agents.
These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties .
Properties
CAS No. |
1158958-94-1 |
|---|---|
Molecular Formula |
C14H14N4S4 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
[methyl(pyridin-4-yl)carbamothioyl]sulfanyl N-methyl-N-pyridin-4-ylcarbamodithioate |
InChI |
InChI=1S/C14H14N4S4/c1-17(11-3-7-15-8-4-11)13(19)21-22-14(20)18(2)12-5-9-16-10-6-12/h3-10H,1-2H3 |
InChI Key |
PVZGPMRTEJHLMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=NC=C1)C(=S)SSC(=S)N(C)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)







![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)

![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)



